3-(4-Nitrophenyl)-1H-indole
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Overview
Description
3-(4-Nitrophenyl)-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The presence of a nitrophenyl group at the 3-position of the indole ring significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1H-indole typically involves the reaction of indole with 4-nitrobenzaldehyde under acidic or basic conditions. One common method is the Friedel-Crafts hydroxyalkylation reaction, where indole reacts with 4-nitrobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Aminophenyl)-1H-indole.
Reduction: Formation of 3-(4-Aminophenyl)-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Nitrophenyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The indole ring can also participate in various biochemical reactions, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)-1H-pyrazole
- 4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5
Uniqueness
3-(4-Nitrophenyl)-1H-indole is unique due to the presence of both the indole ring and the nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
51206-84-9 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)11-7-5-10(6-8-11)13-9-15-14-4-2-1-3-12(13)14/h1-9,15H |
InChI Key |
KWFMXELQSVUTCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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